molecular formula C25H34O8 B10853125 salvinorin B isopropoxymethyl ether

salvinorin B isopropoxymethyl ether

Katalognummer: B10853125
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: FRUCKVROBALDJE-BYDLNXCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salvinorin B isopropoxymethyl ether (IBOM-SB) is a semi-synthetic derivative of salvinorin B (SB), the inactive metabolite of salvinorin A (SA), a potent κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. These derivatives are synthesized by replacing the labile C-2 acetate group of SA with metabolically stable ether moieties, enhancing both potency and stability .

Key structural modifications in these derivatives involve alkoxyalkyl ethers at the C-2 position, which reduce susceptibility to esterase-mediated hydrolysis. For example, EOM-SB and MOM-SB exhibit subnanomolar KOR affinity and prolonged in vivo activity compared to SA .

Eigenschaften

Molekularformel

C25H34O8

Molekulargewicht

462.5 g/mol

IUPAC-Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1

InChI-Schlüssel

FRUCKVROBALDJE-BYDLNXCSSA-N

Isomerische SMILES

CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Kanonische SMILES

CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Salvinorin B isopropoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A. The synthesis involves the protection of the hydroxyl group at the C-2 position of salvinorin B with an isopropoxymethyl group. This protection is typically achieved using isopropoxymethyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of salvinorin B followed by its conversion to the isopropoxymethyl ether derivative. This process would likely involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Salvinorin B isopropoxymethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used .

Wirkmechanismus

Salvinorin B isopropoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, reduces cyclic AMP levels, and modulates ion channel activity. These actions result in analgesic, anti-inflammatory, and mood-altering effects .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Comparisons

Receptor Affinity and Potency :

  • EOM-SB : Demonstrates the highest KOR affinity (Kᵢ = 0.32 nM) and potency (EC₅₀ = 0.14 nM) among SA derivatives, surpassing SA (Kᵢ = 1.0 nM, EC₅₀ = 1.0 nM) .
  • MOM-SB : Slightly less potent than EOM-SB (Kᵢ = 0.45 nM, EC₅₀ = 0.2 nM) but still more potent than SA .
  • IBOM-SB : Expected to show reduced potency due to steric hindrance from the isopropyl group, analogous to bulkier derivatives like benzyloxymethyl ether (BOM-SB, Kᵢ = 72 nM) .

Table 2: Pharmacological Profiles

Compound KOR Kᵢ (nM) KOR EC₅₀ (nM) Selectivity Over MOR/DOR
SA 1.0 1.0 >1000-fold
EOM-SB 0.32 0.14 >1000-fold
MOM-SB 0.45 0.2 >1000-fold
BOM-SB 72 72 Not reported

Pharmacokinetic and Metabolic Stability

  • EOM-SB: Exhibits high metabolic stability in plasma but rapid brain clearance (~5–10 minutes) after intravenous (IV) administration. Slower absorption via intraperitoneal (IP) routes prolongs duration .
  • MOM-SB : Similar pharmacokinetics to EOM-SB, with rapid brain entry and exit. Increased plasma protein binding reduces free drug availability compared to EOM-SB .

Table 3: Pharmacokinetic Properties

Compound Metabolic Stability Plasma Half-Life (IV) Brain Clearance (IV) Duration (IP)
SA Low <5 min <10 min Short
EOM-SB High ~15 min ~10 min Moderate
MOM-SB High ~20 min ~10 min Moderate

Therapeutic Potential

  • EOM-SB : Shows promise in preclinical models of multiple sclerosis (MS), promoting remyelination via KOR activation . It also attenuates cocaine-seeking behavior with minimal side effects .
  • MOM-SB : Demonstrates anti-addiction properties, reducing cocaine consumption in rodents .

Limitations and Contradictions

  • Despite high metabolic stability, EOM-SB and MOM-SB exhibit rapid brain clearance when administered IV, suggesting active transport mechanisms limit CNS retention .
  • Bulkier derivatives (e.g., BOM-SB) show reduced potency, highlighting the sensitivity of KOR to steric effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.